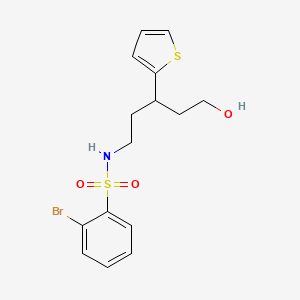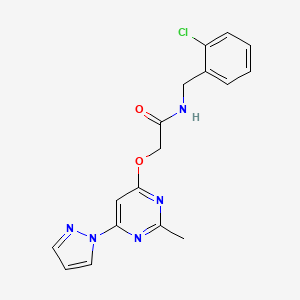
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of various enzymes and proteins that are involved in inflammatory and cancerous processes.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide exhibits anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is its potential therapeutic applications in the treatment of various diseases. However, the compound has some limitations for lab experiments. It is relatively expensive to synthesize and requires specialized equipment and expertise to handle. Additionally, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide. One potential direction is to further investigate its anti-inflammatory and anti-tumor activities and to determine its potential use in the treatment of inflammatory and cancerous diseases. Another future direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, future studies could focus on improving the synthesis method of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide and developing new derivatives with improved pharmacological properties.
In conclusion, (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. The compound exhibits anti-inflammatory, anti-tumor, and anti-cancer activities and has been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide and to determine its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxypyrimidine-5-amine in the presence of acetic acid and acetic anhydride to form the intermediate 3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide. This intermediate is then converted to the desired product, (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide, by recrystallization using ethanol as a solvent.
Aplicaciones Científicas De Investigación
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-6-4-11(8-14(13)22-2)5-7-15(20)19-12-9-17-16(23-3)18-10-12/h4-10H,1-3H3,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCVHHHGDMRNMI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

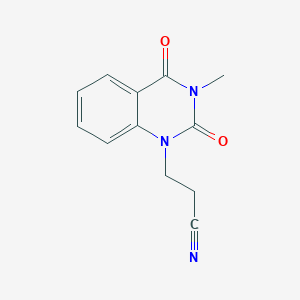
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-(2-thienylmethylene)aniline](/img/structure/B2949218.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2949219.png)
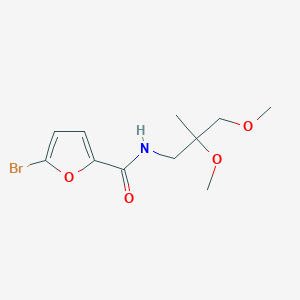
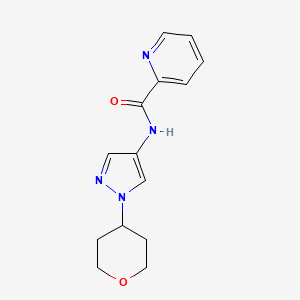
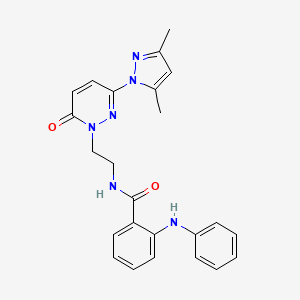


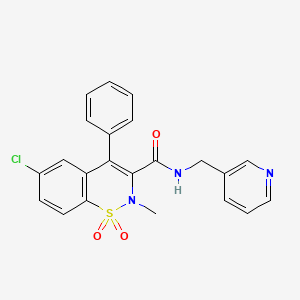
![2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2949231.png)

![6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949233.png)
